6-Piperidinonicotinic acid
Overview
Description
6-Piperidinonicotinic acid is a heterocyclic compound with the molecular formula C11H14N2O2. It is characterized by the presence of a piperidine ring attached to a nicotinic acid moiety.
Mechanism of Action
Target of Action
6-Piperidinonicotinic acid is a derivative of piperidine , a heterocyclic system that is a cornerstone in the production of drugs . Piperidine derivatives are utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives, which include this compound, are known to interact with various biological targets due to their pharmacophoric features . These interactions can lead to changes in cellular processes, contributing to their therapeutic effects .
Biochemical Pathways
It’s worth noting that piperidine derivatives are involved in various biological activities . For instance, nicotine, a pyridine alkaloid found in Nicotiana species, is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Piperidinonicotinic acid typically involves the reaction of nicotinic acid derivatives with piperidine. One common method includes the nucleophilic substitution reaction where nicotinic acid is reacted with piperidine under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a suitable solvent and a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Piperidinonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
6-Piperidinonicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: Shares the nicotinic acid moiety but lacks the piperidine ring.
Piperidine: Contains the piperidine ring but lacks the nicotinic acid moiety.
6-Substituted Nicotinic Acid Analogues: These compounds have similar structures but different substituents on the nicotinic acid ring.
Uniqueness
6-Piperidinonicotinic acid is unique due to the combination of the piperidine ring and nicotinic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its individual components .
Properties
IUPAC Name |
6-piperidin-1-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPWWMSKVYYSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383387 | |
Record name | 6-(Piperidin-1-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120800-50-2 | |
Record name | 6-(Piperidin-1-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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